molecular formula C7H10N2O3 B13640321 Vildagliptin impurity A-F

Vildagliptin impurity A-F

Cat. No.: B13640321
M. Wt: 170.17 g/mol
InChI Key: GVQWXLTWWOSRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vildagliptin impurity A-F are by-products or degradation products associated with the synthesis and stability of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes mellitus. These impurities are crucial for quality control and regulatory compliance in pharmaceutical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vildagliptin impurities typically involves multiple steps starting from L-proline. For example, one method includes reacting methyl L-prolinate with chloroacetyl chloride under alkaline conditions to generate an intermediate compound. This intermediate then undergoes condensation with 3-amino-1-hydroxyadamantane, followed by a self-condensation reaction under alkaline conditions to yield the impurity .

Industrial Production Methods

Industrial production of Vildagliptin and its impurities involves optimized processes to ensure high yield and purity. These methods often include advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Vildagliptin impurities can undergo various chemical reactions, including:

    Oxidation: Exposure to oxidizing agents can lead to the formation of oxidized impurities.

    Reduction: Reducing agents can convert certain functional groups within the impurities.

    Substitution: Halogenation or other substitution reactions can modify the impurity structure.

Common Reagents and Conditions

Common reagents used in these reactions include chloroacetyl chloride for acylation, and various oxidizing and reducing agents depending on the desired transformation. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions are structurally related to Vildagliptin but may include additional functional groups or altered configurations, which are identified and quantified using analytical techniques like HPLC .

Scientific Research Applications

Vildagliptin impurities have several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Vildagliptin include other DPP-4 inhibitors such as:

  • Sitagliptin
  • Saxagliptin
  • Alogliptin
  • Linagliptin

Uniqueness

Vildagliptin impurities are unique in their specific structural modifications, which can influence their pharmacokinetic and pharmacodynamic properties. These differences are critical for understanding the safety and efficacy of the parent drug .

Properties

Molecular Formula

C7H10N2O3

Molecular Weight

170.17 g/mol

IUPAC Name

3-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C7H10N2O3/c10-5-4-2-1-3-9(4)7(12)6(11)8-5/h4,6,11H,1-3H2,(H,8,10)

InChI Key

GVQWXLTWWOSRCG-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=O)NC(C(=O)N2C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.